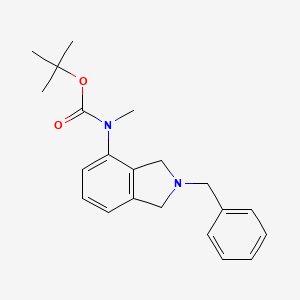

2-Benzyl-4-(N-boc-N-methylamino)-isoindoline

Description

Properties

Molecular Formula |

C21H26N2O2 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

tert-butyl N-(2-benzyl-1,3-dihydroisoindol-4-yl)-N-methylcarbamate |

InChI |

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)22(4)19-12-8-11-17-14-23(15-18(17)19)13-16-9-6-5-7-10-16/h5-12H,13-15H2,1-4H3 |

InChI Key |

DVTPSYWBJMRFCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC2=C1CN(C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation and Core Construction

Condensation of Phthalic Anhydride with Amines : The isoindoline-1,3-dione core is commonly prepared by condensing phthalic anhydride with primary amines in glacial acetic acid, yielding isoindoline-1,3-dione derivatives in 60–80% yield. This step forms the imide ring characteristic of isoindoline compounds.

Reduction and Functionalization : The isoindoline-1,3-dione intermediate is often reduced or modified to generate the isoindoline scaffold with free amine functionalities for further substitution.

Introduction of the Benzyl Group at the 2-Position

Palladium-Catalyzed Cross-Coupling : The benzyl group is introduced via palladium-catalyzed coupling reactions. For example, a palladium acetate catalyst with tri-o-methylphenylphosphine ligand and an organic base such as N,N-diisopropylethylamine is employed to couple benzyl halides or benzyl boronic acids with isoindoline intermediates.

Reaction Conditions : Typical reactions are conducted in tetrahydrofuran (THF) or similar solvents under inert atmosphere, with reaction temperatures ranging from room temperature to reflux conditions depending on substrates.

Installation of the N-boc-N-methylamino Group at the 4-Position

N-Boc Protection and Methylation : The amino group is first protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps. Methylation of the nitrogen can be achieved using methylating agents under controlled conditions.

Alkylation and Substitution : The protected amino group is introduced at the 4-position of the isoindoline ring through nucleophilic substitution or palladium-catalyzed amination reactions. Potassium tert-butoxide is commonly used as a base to facilitate these substitutions.

Catalytic Hydrogenation and Final Modifications

Hydrogenation : Palladium on carbon (Pd/C) under atmospheric hydrogen is used to reduce intermediates, such as olefins or nitro groups, to yield the final isoindoline compound with the desired substitution pattern.

Purification : The final products are purified by flash chromatography or recrystallization, with purity confirmed by thin-layer chromatography (TLC) and spectroscopic methods such as NMR and IR.

Summary Table of Key Reaction Steps and Conditions

| Step | Reaction Description | Reagents/Catalysts | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Condensation of phthalic anhydride with amine | Phthalic anhydride, primary amine | Glacial acetic acid | Reflux, then precipitation | 60–80 | Forms isoindoline-1,3-dione core |

| 2 | Oxidation of intermediate (e.g., compound 2A to 2B) | Manganese dioxide | — | Ambient temperature | — | Oxidation step |

| 3 | Coupling of intermediate with benzyl group | Pd(OAc)2, tri-o-methylphenylphosphine, N,N-diisopropylethylamine | THF | Room temp to reflux | — | Palladium-catalyzed cross-coupling |

| 4 | Base-mediated substitution at 4-position | Potassium tert-butoxide | THF or DMF | Room temp to reflux | — | Installation of N-boc-N-methylamino |

| 5 | Catalytic hydrogenation | Pd/C, H2 atmospheric pressure | Ethanol or THF | Room temperature, several hours | — | Reduction of intermediates |

| 6 | Final purification | Flash chromatography, recrystallization | Various | — | — | Purity confirmed by TLC, NMR, IR |

Research Findings and Observations

The use of palladium catalysts with phosphine ligands is critical for efficient cross-coupling, providing good selectivity and moderate to high yields.

Potassium tert-butoxide is a preferred strong base for facilitating nucleophilic substitutions and deprotonation steps necessary for amination reactions.

Protective group strategies such as Boc protection are essential to prevent undesired side reactions on amino functionalities during multi-step syntheses.

Hydrogenation steps using Pd/C catalysts under mild conditions effectively reduce intermediates without affecting sensitive functional groups, preserving the integrity of the isoindoline core.

Purification by flash chromatography and characterization by spectroscopy (NMR, IR) ensure the structural confirmation and purity of the final compound.

Chemical Reactions Analysis

tert-Butyl(2-benzylisoindolin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Chemical Properties and Structure

2-Benzyl-4-(N-boc-N-methylamino)-isoindoline is characterized by the following molecular formula: . Its structure includes an isoindoline core, which is known for its versatility in medicinal chemistry. The presence of the N-boc (tert-butoxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various applications.

Biological Applications

1. Anticholinesterase Activity

Recent studies have indicated that derivatives of isoindoline compounds exhibit significant anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, certain derivatives have shown potent inhibition of human acetylcholinesterase (AChE), with IC50 values as low as . The structural modifications in these derivatives can lead to enhanced interactions with the enzyme's active sites, thereby improving their efficacy as therapeutic agents.

2. Sigma Receptor Affinity

Research into benzamide derivatives has highlighted the importance of isoindoline structures in modulating sigma receptor activity. Compounds similar to 2-Benzyl-4-(N-boc-N-methylamino)-isoindoline have demonstrated selective binding affinities for sigma-1 and sigma-2 receptors, which are implicated in various central nervous system disorders. For example, some derivatives exhibited Ki values ranging from to for sigma-1 receptors, indicating strong potential for development as CNS-targeted therapies .

3. Antimicrobial Activity

The compound's isoindoline framework has also been associated with antimicrobial properties. Various studies have synthesized isoindoline derivatives that demonstrate significant activity against a range of bacterial strains. This highlights the potential for developing new antimicrobial agents based on the structural characteristics of 2-Benzyl-4-(N-boc-N-methylamino)-isoindoline.

Material Science Applications

1. Drug Delivery Systems

The stability and solubility of 2-Benzyl-4-(N-boc-N-methylamino)-isoindoline make it a candidate for use in drug delivery systems. Its ability to form complexes with various carriers can enhance the bioavailability of drugs, particularly those that are poorly soluble in water.

2. Polymer Chemistry

In polymer science, isoindoline derivatives have been explored for their potential to modify polymer properties. The incorporation of such compounds can improve thermal stability and mechanical properties of polymers, making them suitable for advanced applications in coatings and composites.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl(2-benzylisoindolin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Steric Protection and Stability: The Boc group in 2-Benzyl-4-(N-Boc-N-methylamino)-isoindoline offers superior stability against hydrolysis compared to unprotected amines (e.g., N,2-Dimethylbenzamide ). This contrasts with Isoindolin-1-one , which lacks protective groups and exhibits higher reactivity due to its ketone moiety.

Lipophilicity and Solubility :

The benzyl substituent increases lipophilicity relative to methyl or ketone-containing analogs (e.g., 5-Methylisoindolin-1-one ). However, this may reduce aqueous solubility compared to polar derivatives like Isoindolin-1-one .

Positional Effects :

Substituent positioning significantly impacts molecular interactions. For example, 6-Methylisoindolin-1-one demonstrates better solubility than its 5-methyl isomer , highlighting the role of methyl group placement. In contrast, the 4-position Boc group in the target compound enables selective deprotection for further functionalization.

This difference may influence binding affinity in protein-ligand systems.

Biological Activity

2-Benzyl-4-(N-boc-N-methylamino)-isoindoline is a synthetic compound with the molecular formula C21H26N2O2. It belongs to the isoindoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, interactions with sigma receptors, and potential therapeutic applications.

Structural Features

The compound features a unique isoindoline structure characterized by a benzyl group and a tert-butoxycarbonyl (Boc) protected amine. Its structural properties contribute to its reactivity and biological interactions.

Biological Activities

Research indicates that isoindoline derivatives, including 2-benzyl-4-(N-boc-N-methylamino)-isoindoline, exhibit significant biological activities, particularly in cancer therapy and neurology.

Anticancer Properties

Isoindoline derivatives have shown promising anticancer effects. For instance, studies have demonstrated that certain isoindoline compounds can inhibit tumor growth in various cancer cell lines. The following table summarizes key findings related to the anticancer activity of 2-benzyl-4-(N-boc-N-methylamino)-isoindoline:

These findings suggest that 2-benzyl-4-(N-boc-N-methylamino)-isoindoline may serve as a valuable lead compound for further development in cancer therapeutics.

Interaction with Sigma Receptors

The compound has also been investigated for its interactions with sigma receptors, which are implicated in various neurological disorders. Binding affinity studies reveal promising results:

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| Sigma-1 | 19 |

| Sigma-2 | 350 |

The selectivity ratio for sigma receptors indicates that while it has a moderate affinity for sigma-1 receptors, its selectivity towards sigma-2 receptors is lower, suggesting potential applications in neurology and pain management .

Case Studies

Several case studies highlight the potential of 2-benzyl-4-(N-boc-N-methylamino)-isoindoline in clinical applications:

- Case Study on Anticancer Activity : A study conducted on the efficacy of isoindoline derivatives against HepG-2 liver cancer cells showed that modifications at the N-position significantly enhanced cytotoxicity. The compound exhibited an IC50 value of 11.1 µM, indicating strong anticancer activity compared to standard treatments like paclitaxel .

- Neuroprotective Effects : In a model assessing neuroprotection, compounds similar to 2-benzyl-4-(N-boc-N-methylamino)-isoindoline were shown to mitigate neuronal death induced by oxidative stress, suggesting a potential role in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.